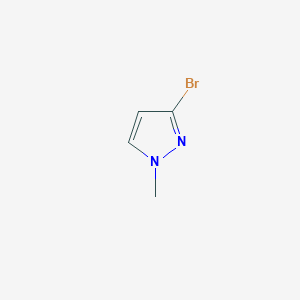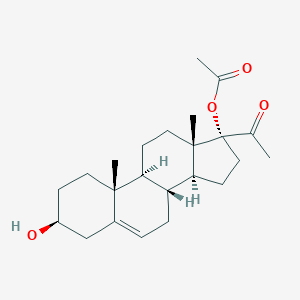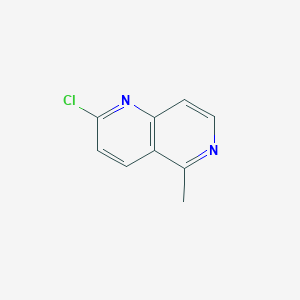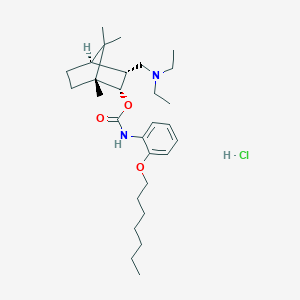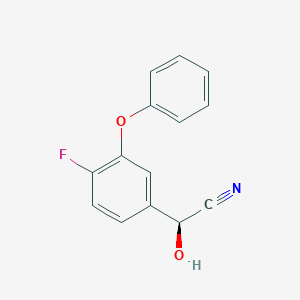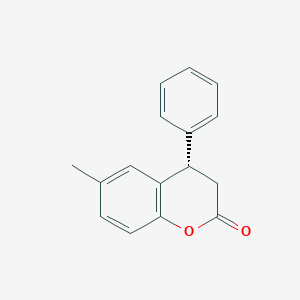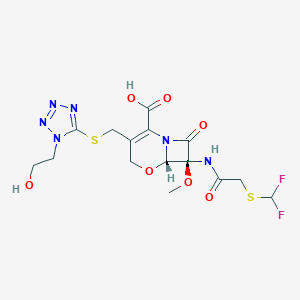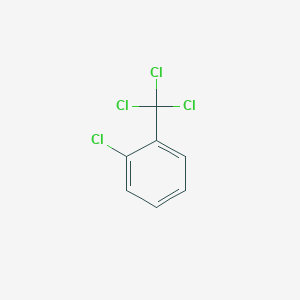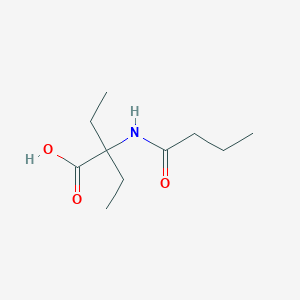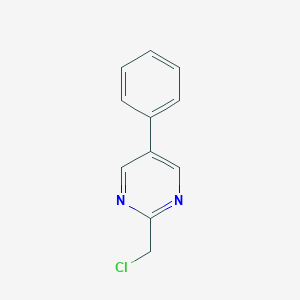
2-(Chloromethyl)-5-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-phenylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative with a phenyl group and a chloromethyl group attached to its structure.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-phenylpyrimidine is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in cells. For example, studies have shown that 2-(Chloromethyl)-5-phenylpyrimidine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the replication of certain viruses and bacteria by interfering with their DNA synthesis or protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-(Chloromethyl)-5-phenylpyrimidine has been shown to have various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition leads to the inhibition of cell proliferation and can be exploited for anticancer therapy. Additionally, 2-(Chloromethyl)-5-phenylpyrimidine has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Chloromethyl)-5-phenylpyrimidine in lab experiments include its availability, versatility, and potential applications in various fields. The compound is readily available for purchase, and its synthesis method is well-established. Additionally, the compound can be modified to incorporate fluorescent or metal-binding properties, making it useful for imaging or sensing applications.
The limitations of using 2-(Chloromethyl)-5-phenylpyrimidine in lab experiments include its potential toxicity and limited solubility. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are many future directions for research on 2-(Chloromethyl)-5-phenylpyrimidine. Some of these directions include:
1. Further investigation of the mechanism of action of 2-(Chloromethyl)-5-phenylpyrimidine, particularly with regard to its interactions with specific targets in cells.
2. Development of modified versions of 2-(Chloromethyl)-5-phenylpyrimidine with improved solubility and bioavailability.
3. Exploration of the potential applications of 2-(Chloromethyl)-5-phenylpyrimidine in imaging and sensing applications, particularly as a fluorescent probe or metal ion ligand.
4. Investigation of the potential use of 2-(Chloromethyl)-5-phenylpyrimidine in combination with other drugs or therapies for enhanced anticancer or antiviral effects.
5. Studies on the toxicity and safety of 2-(Chloromethyl)-5-phenylpyrimidine in vivo and in vitro, particularly with regard to its potential use in clinical applications.
Conclusion
2-(Chloromethyl)-5-phenylpyrimidine is a versatile compound with potential applications in various fields. Its synthesis method has been optimized, and it is readily available for scientific research. The compound has been studied for its anticancer, antiviral, and antibacterial properties, as well as its potential use as a fluorescent probe and metal ion ligand. Despite its potential advantages, the compound has limitations such as toxicity and limited solubility. Future research directions include investigating the mechanism of action, developing modified versions, exploring imaging and sensing applications, investigating combination therapies, and studying toxicity and safety.
Métodos De Síntesis
The synthesis of 2-(Chloromethyl)-5-phenylpyrimidine involves the reaction of 2-amino-5-phenylpyrimidine with paraformaldehyde and hydrochloric acid. This reaction leads to the formation of the desired compound in good yields. The synthesis method of 2-(Chloromethyl)-5-phenylpyrimidine has been optimized and improved by various researchers, and the compound is now readily available for scientific research.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-phenylpyrimidine has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe and as a ligand for metal ions. The versatility of 2-(Chloromethyl)-5-phenylpyrimidine makes it a promising compound for further research.
Propiedades
Número CAS |
147937-38-0 |
|---|---|
Nombre del producto |
2-(Chloromethyl)-5-phenylpyrimidine |
Fórmula molecular |
C11H9ClN2 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C11H9ClN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clave InChI |
LGBLTEWHSBQNDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CCl |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



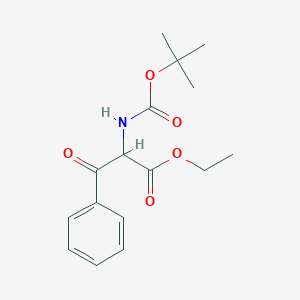
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
